4-CHLORO-5-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-2-PHENYL-3(2H)-PYRIDAZINONE
Description
4-Chloro-5-[4-(3,4-dichlorobenzoyl)piperazino]-2-phenyl-3(2H)-pyridazinone is a complex organic compound that belongs to the pyridazinone class. Pyridazinones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
4-chloro-5-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N4O2/c22-16-7-6-14(12-17(16)23)20(29)27-10-8-26(9-11-27)18-13-25-28(21(30)19(18)24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFLTSIXADYJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-[4-(3,4-dichlorobenzoyl)piperazino]-2-phenyl-3(2H)-pyridazinone typically involves multiple steps:
Preparation of 3,4-dichlorobenzoyl chloride: This intermediate is synthesized by treating 3,4-dichlorobenzoic acid with thionyl chloride.
Formation of piperazine derivative: The 3,4-dichlorobenzoyl chloride is then reacted with piperazine to form the 3,4-dichlorobenzoyl piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-[4-(3,4-dichlorobenzoyl)piperazino]-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: The pyridazinone ring can be subjected to oxidation and reduction reactions, altering its pharmacological properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Chloro-5-[4-(3,4-dichlorobenzoyl)piperazino]-2-phenyl-3(2H)-pyridazinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-5-[4-(3,4-dichlorobenzoyl)piperazino]-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-5-[4-(3,4-dichlorobenzoyl)piperazino]-2-phenyl-3(2H)-pyridazinone stands out due to its unique combination of a pyridazinone core with a dichlorobenzoyl piperazine moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research and development in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
